molecular formula C11H7Cl2NO3 B176883 Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate CAS No. 130613-19-3

Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate

Cat. No.: B176883
CAS No.: 130613-19-3
M. Wt: 272.08 g/mol
InChI Key: DNQDFGYHUHRIHR-UHFFFAOYSA-N
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Description

“Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate” is a chemical compound with the CAS Number: 130613-19-3 . It has a molecular weight of 272.09 . The IUPAC name for this compound is methyl 5,7-dichloro-4-hydroxy-2-quinolinecarboxylate .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H7Cl2NO3/c1-17-11(16)8-4-9(15)10-6(13)2-5(12)3-7(10)14-8/h2-4H,1H3,(H,14,15) . This code provides a specific key to the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It is stored in a dry room at normal temperature .

Mechanism of Action

The exact mechanism of action of Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate is not fully understood. However, studies suggest that this compound may exert its biological effects by inhibiting various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In addition, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis in cancer cells, which is a process of programmed cell death. In addition, this compound has been shown to inhibit cancer cell proliferation and migration, which are essential processes for tumor growth and metastasis. Furthermore, this compound has been shown to possess antioxidant activity, which helps to protect cells from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate has several advantages for lab experiments. Firstly, it is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. Secondly, it exhibits potent biological activities, making it a potential candidate for various therapeutic applications. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it challenging to design experiments that target specific pathways. In addition, there is limited information available on its pharmacokinetics and toxicity, which makes it difficult to determine the appropriate dosage for therapeutic applications.

Future Directions

There are several future directions for Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate research. Firstly, further studies are needed to elucidate its mechanism of action and identify specific targets for therapeutic interventions. Secondly, more research is needed to determine its pharmacokinetics and toxicity, which will help to determine the appropriate dosage for therapeutic applications. Thirdly, there is a need for in vivo studies to evaluate its efficacy and safety in animal models. Finally, this compound derivatives can be synthesized to improve its potency and selectivity for specific targets.
In conclusion, this compound is a synthetic compound that exhibits various biological activities, including antimicrobial, anticancer, and antioxidant effects. Its potential therapeutic applications make it an attractive candidate for scientific research. However, further studies are needed to fully understand its mechanism of action, pharmacokinetics, and toxicity.

Synthesis Methods

Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate can be synthesized through a multi-step process involving the condensation of 5,7-dichloro-8-hydroxyquinoline with methyl chloroformate in the presence of a base. The resulting intermediate is then treated with a carboxylic acid to yield this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound, making it readily available for scientific research purposes.

Scientific Research Applications

Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is its antimicrobial activity. This compound has been shown to exhibit potent antimicrobial activity against a broad range of microorganisms, including bacteria and fungi. In addition, this compound has also been shown to possess anticancer activity, with studies demonstrating its ability to induce apoptosis and inhibit cancer cell proliferation. Furthermore, this compound has been shown to exhibit antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding release to the environment, washing thoroughly after handling, wearing protective gloves/eye protection, and seeking medical advice if feeling unwell .

Properties

IUPAC Name

methyl 5,7-dichloro-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO3/c1-17-11(16)8-4-9(15)10-6(13)2-5(12)3-7(10)14-8/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQDFGYHUHRIHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563517
Record name Methyl 5,7-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130613-19-3
Record name Methyl 5,7-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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